molecular formula C6H6ClFN2 B177387 3-Chloro-5-fluorobenzene-1,2-diamine CAS No. 153505-33-0

3-Chloro-5-fluorobenzene-1,2-diamine

Cat. No. B177387
M. Wt: 160.58 g/mol
InChI Key: WLJOWNQBIYEBIP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClFN2 . It has a molecular weight of 160.58 . It is a solid substance that is white to yellow to brown in color .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluorobenzene-1,2-diamine is represented by the linear formula C6H6ClFN2 . The InChI code for this compound is 1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 .


Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzene-1,2-diamine has a predicted boiling point of 279.5±35.0 °C and a predicted density of 1.457±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Spectral Analysis and Molecular Structure

Research has explored the spectral analysis of related chloro-fluorobenzene compounds. For instance, Ilango et al. (2008) studied the normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene using Wilson's FG matrix mechanism. This research provides insights into the in-plane and out-of-plane vibrations of such molecules, offering a foundational understanding of similar chloro-fluorobenzene structures (Ilango et al., 2008).

Material Synthesis and Properties

Fluorinated polyimides, synthesized using fluorine-containing aromatic diamines like 3-Chloro-5-fluorobenzene-1,2-diamine, have been explored for their unique properties. Xie et al. (2001) synthesized soluble fluoro-polyimides by reacting fluorine-containing aromatic diamine with aromatic dianhydrides, leading to materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).

Yang et al. (2004) investigated fluorinated polyimides derived from a similar fluorinated diamine and various aromatic dianhydrides, highlighting their improved solubility, lower color intensity, and better dielectric properties (Yang et al., 2004).

Solvent Applications in Organometallic Chemistry

Pike et al. (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry, highlighting how fluorine substituents influence the solvents' properties. This research suggests potential applications for 3-Chloro-5-fluorobenzene-1,2-diamine in similar contexts (Pike et al., 2017).

Chemical Reactions and Molecular Interactions

Research by Mongin and Schlosser (1996) on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, including 1-chloro-4-fluorobenzene, provides insights into the chemical reactivity of chloro-fluorobenzene derivatives. This could be relevant to understanding the reactivity of 3-Chloro-5-fluorobenzene-1,2-diamine (Mongin & Schlosser, 1996).

Safety And Hazards

The safety information for 3-Chloro-5-fluorobenzene-1,2-diamine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-chloro-5-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJOWNQBIYEBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571789
Record name 3-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorobenzene-1,2-diamine

CAS RN

153505-33-0
Record name 3-Chloro-5-fluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153505-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2-Diamino-3-chloro-5-fluorobenzene was prepared using an adaptation of the method of Bellamy, et al., (Bellamy, F. D. et al., Tetrahedron Lett. 25: 839 (1984)). A mixture of 2-chloro-4-fluoro-6-nitroaniline (424 mg, 2.22 mmol) and SnCl2 2H2O (2.50 g, 11.1 mmol) dissolved in 7 mL ethyl acetate and 3 mL absolute ethanol under N2 was heated at 70° C. for 2.5 h. All the starting material had reacted as evidenced by TLC (silica gel, 2:1 hexanes:ethyl acetate). The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient solid NaHCO3 was added (foaming!) to bring the pH to 6. The thick yellow white emulsion was then extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a dark brown oil which crystallized on standing to yield 290 mg (82%). 1H NMR (CDCl3) δ 3.59 (br s, 4H, 2(NH2)); 6.37 (dd, 1H, H5, J4-5 =2.7, JH-F =9.3); 6.55 (dd, 1H, H4, J4-5 =2.7, JHF =8.4).
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424 mg
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schröder, M Leiendecker, U Grädler… - Journal of Medicinal …, 2022 - ACS Publications
The highly conserved catalytic sites in protein kinases make it difficult to identify ATP competitive inhibitors with kinome-wide selectivity. Serendipitously, during a dedicated fragment …
Number of citations: 2 pubs.acs.org

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